(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile
Description
(3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic center at the third carbon of the propanenitrile backbone. Its structure includes a 3-chloro-4-methylphenyl substituent, which confers unique steric and electronic properties.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
IIXNKMKSSFWFGE-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Typical starting materials include:
- 3-chloro-4-methylbenzaldehyde or derivatives thereof.
- 3-aminopropanenitrile or protected aminonitrile precursors.
Detailed Preparation Methods and Reaction Conditions
| Step | Method | Reagents & Solvents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1 | Reductive amination of 3-chloro-4-methylbenzaldehyde with 3-aminopropanenitrile | Sodium borohydride, THF/ethanol mixture | 10–20 °C, 1 hour stirring | Moderate to good yield; stereoselectivity depends on catalyst and chiral environment |
| 2 | Synthesis of β-keto nitrile intermediate | Reaction of 3-chloro-4-methylbenzaldehyde with cyanide source under basic conditions | Mild reflux, inert atmosphere | Intermediate isolated with good purity |
| 3 | Asymmetric reduction of β-keto nitrile | Sodium borohydride or DIBAL-H in THF, toluene, or cyclohexanol | 0–25 °C, 1–2 hours | Yields 56–80%, enantiomeric excess up to 95% reported |
| 4 | Protection/deprotection steps | Boc anhydride, aqueous sodium hydroxide, acetic acid | Room temperature to mild reflux | Used to improve stereochemical purity and facilitate isolation |
Example from Literature:
- Sodium borohydride reduction of a β-keto nitrile intermediate in tetrahydrofuran/ethanol at 10–20 °C yields the chiral amino nitrile with 56% isolated yield and 95.9% purity after crystallization.
- Use of diisobutylaluminium hydride (DIBAL-H) in toluene or acetone at room temperature for 1–2 hours provides high selectivity and yield for the desired stereoisomer.
- Aluminum isopropoxide-mediated reduction in isopropyl alcohol under reflux for 3 hours followed by pH adjustment and recrystallization affords the target compound in 80 g scale with high purity and yield.
Reaction Optimization and Selectivity
- Control of pH during workup is critical to maintain stereochemical integrity.
- Choice of solvent affects the solubility and crystallization behavior, impacting purity.
- Temperature control during reduction steps prevents over-reduction or side reactions.
- Use of chiral auxiliaries or catalysts enhances enantioselectivity, minimizing diastereomeric impurities.
Summary Table of Key Preparation Parameters
| Parameter | Value / Condition | Impact on Synthesis |
|---|---|---|
| Starting aldehyde | 3-chloro-4-methylbenzaldehyde | Provides aromatic substitution pattern |
| Aminonitrile source | 3-aminopropanenitrile | Introduces amino and nitrile groups |
| Reducing agents | Sodium borohydride, DIBAL-H, aluminum isopropoxide | Determines stereoselectivity and yield |
| Solvents | THF, ethanol, toluene, cyclohexanol, isopropyl alcohol | Affect reaction rate and product isolation |
| Temperature | 0–60 °C (typical) | Controls reaction kinetics and selectivity |
| Protecting groups | Boc (tert-butoxycarbonyl) | Enhances purification and stereocontrol |
| Yields | 56–80% | Dependent on method and scale |
| Enantiomeric excess | Up to 95% | Achieved via asymmetric reduction |
Research Findings and Practical Considerations
- The asymmetric reduction approach is favored for achieving high enantiomeric purity, crucial for pharmaceutical applications.
- Reductive amination is simpler but may require chiral catalysts or auxiliaries to achieve the (3R) configuration selectively.
- The use of aluminum isopropoxide and DIBAL-H has been demonstrated to be effective in pilot and production scale syntheses.
- Crystallization and purification steps are essential to remove diastereomeric and other impurities.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Pharmaceutical Compounds
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features enable it to participate in reactions that lead to the formation of compounds with potential therapeutic effects against diseases such as cancer and inflammation. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its suitability for targeting biological receptors and enzymes .
1.2 Anticancer Properties
Preliminary studies suggest that modifications to the structure of this compound can enhance its bioactivity and selectivity for specific cancer-related targets. Research indicates that derivatives of this compound exhibit promising anticancer activities, potentially leading to the development of novel chemotherapeutic agents.
Organic Synthesis
2.1 Versatile Building Block
In organic synthesis, this compound is utilized as a versatile building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable asset in synthetic chemistry.
2.2 Catalytic Reactions
The compound can also be employed in catalytic reactions where it acts as a substrate for nitrilase enzymes, which play a crucial role in metabolic pathways involving nitriles. This application highlights its potential utility in biocatalysis and green chemistry approaches.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the propanenitrile backbone but differ in substituent type, position, and stereochemistry:
Data Table: Structural Comparison
*Calculated values based on molecular formulas where experimental data are unavailable.
Key Comparative Analysis
Substituent Position and Electronic Effects
- Target vs. (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile : The target’s 3-chloro-4-methylphenyl group contrasts with the 4-chloro-2-fluoro substitution in the S-enantiomer. Fluorine’s electronegativity may enhance metabolic stability compared to methyl, while the chloro group’s position (3 vs. 4) alters steric bulk and electronic distribution.
- Target vs. Methoxy’s larger size may also hinder interactions in sterically sensitive environments.
- Target vs. (3R)-3-Amino-3-(3-bromo-5-chloro-2-hydroxyphenyl)propanenitrile : Bromine’s higher atomic weight and polarizability increase lipophilicity (logP) compared to chlorine. The hydroxyl group at position 2 enhances hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability.
Stereochemical Differences
- The target’s R-configuration distinguishes it from the S-enantiomer in . Enantiomers often exhibit divergent biological activities due to chiral recognition in biochemical systems, though specific data are unavailable in the referenced sources.
Functional Group Impact
- Nitrile Group : Common to all compounds, the nitrile moiety may participate in hydrogen bonding or serve as a precursor for further derivatization (e.g., hydrolysis to carboxylic acids).
- Halogen Effects : Chlorine and bromine influence reactivity in nucleophilic substitution or cross-coupling reactions. Bromine’s larger size may slow reaction kinetics but enhance binding in hydrophobic pockets .
Biological Activity
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile, also known by its IUPAC name, is a compound characterized by a unique chemical structure that includes an amino group, a chloro substituent, and a nitrile functional group. Its molecular formula is with a molecular weight of approximately 194.66 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding.
Chemical Structure and Properties
The structural features of this compound are significant for its biological activity. The presence of both chloro and methyl groups on the aromatic ring contributes to its distinct chemical properties. The amino group facilitates hydrogen bonding, while the nitrile group enhances its reactivity in various biochemical pathways.
Enzyme Interactions
Research indicates that this compound acts as a substrate for nitrilase enzymes, which are crucial in the hydrolysis of nitriles to carboxylic acids and ammonia. This reaction plays a vital role in various metabolic pathways and industrial applications. The compound's ability to interact with specific enzymes suggests potential therapeutic applications.
The mechanism of action involves the compound's interaction with biological macromolecules, including enzymes and receptors. The amino and nitrile groups enhance binding affinity through hydrogen bonds and electrostatic interactions. Such interactions are essential for understanding how this compound may exert its effects in biological systems.
Therapeutic Potential
A study highlighted the potential of this compound in developing new pharmaceuticals targeting specific biological pathways. Its unique structure makes it a candidate for treating conditions related to enzyme dysfunctions or receptor activity alterations .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity based on slight modifications in their chemical structures. For instance, compounds with different substituents on the aromatic ring exhibited distinct binding affinities and enzymatic activities, underscoring the importance of molecular structure in determining biological effects .
Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Development of pharmaceuticals targeting specific enzymes or receptors |
| Biochemical Research | Studies on enzyme-substrate interactions and metabolic pathways |
| Industrial Applications | Use as a substrate in biochemical processes involving nitrilases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
